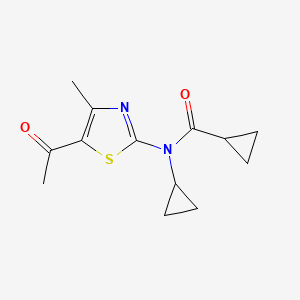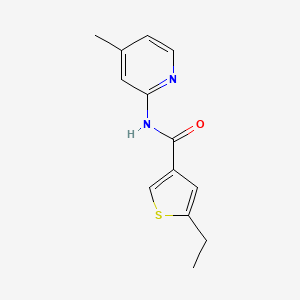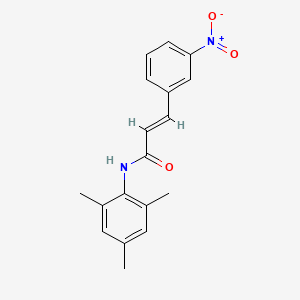![molecular formula C25H21N3OS B10952332 N-[ethyl(phenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10952332.png)
N-[ethyl(phenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ETHYL-N-PHENYL-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse applications in organic synthesis and biological activities. This particular compound features a quinoline moiety, which is often associated with significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-N-PHENYL-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA typically involves the reaction of N-ethyl-N-phenylthiourea with a quinoline derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-N-PHENYL-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-ETHYL-N-PHENYL-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions.
Biology: Investigated for its potential as an antibacterial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, photographic films, and elastomers.
Mechanism of Action
The mechanism of action of N-ETHYL-N-PHENYL-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA involves its interaction with specific molecular targets. The quinoline moiety allows the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen-bond donor in catalysis.
N-[(2-chloropyridin-3-yl)carbamothioyl]thiophene-2-carboxamide: Exhibits significant antibacterial properties.
N-(allylcarbamothioyl)thiophene-2-carboxamide: Used in the synthesis of heterocyclic compounds.
Uniqueness
N-ETHYL-N-PHENYL-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is unique due to its specific quinoline structure, which imparts distinct pharmacological properties. Its ability to participate in a variety of chemical reactions and its diverse applications in research and industry make it a valuable compound.
Properties
Molecular Formula |
C25H21N3OS |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[ethyl(phenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H21N3OS/c1-2-28(19-13-7-4-8-14-19)25(30)27-24(29)21-17-23(18-11-5-3-6-12-18)26-22-16-10-9-15-20(21)22/h3-17H,2H2,1H3,(H,27,29,30) |
InChI Key |
ODMJIXBWFRGEJM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide](/img/structure/B10952278.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-[(4-methyl-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10952279.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10952282.png)

![Dipropan-2-yl 5-{[(3-methoxypropyl)carbamothioyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10952288.png)
![1-butyl-3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10952291.png)
![N-(4-chlorobenzyl)-4-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B10952295.png)

![4-[3-(morpholin-4-yl)propyl]-5-[1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10952330.png)
![[7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone](/img/structure/B10952331.png)
![N-{[4-(benzyloxy)phenyl]carbamothioyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10952334.png)
